2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide
Overview
Description
2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide is an organic compound with the molecular formula C9H11N3O4S2 . It is also known by other names such as 2-(Ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide .
Synthesis Analysis
The synthesis of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide can be achieved by reacting 2-ethylsulfonylimidazo[1,2-a]pyridine-3-ol with sulfonyl chloride .Molecular Structure Analysis
The molecular structure of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide consists of 9 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms . The average mass is 289.331 Da and the monoisotopic mass is 289.019104 Da .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.67±0.1 g/cm3 and a predicted pKa of 5.40±0.60 . The compound is a white to yellow solid at room temperature .Scientific Research Applications
Degradation Studies
- Abiotic Influences on Sulfonylurea Herbicides: Saha and Kulshrestha (2002) explored the stability of sulfosulfuron, a compound related to 2-ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide, under various abiotic conditions such as pH, temperature, and solvent. They found that this compound degrades into different products under acidic and alkaline conditions, including 1-(2-ethylsulfonylimidazo[1,2-a] pyridin)-3-sulfonamide (Saha & Kulshrestha, 2002).
Synthesis and Chemical Reactions
- One-Pot Synthesis of Related Compounds: Rozentsveig et al. (2013) developed a method for synthesizing N-(Imidazo[1,2-a]pyridin-3-yl)sulfonamides. This demonstrates the versatility of similar compounds in synthesizing novel heterocyclic compounds (Rozentsveig et al., 2013).
- Synthesis Involving Catalytic Zinc Chloride: Yu et al. (2014) described the synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides using arylglyoxal hydrates, 2-aminopyridines, and sulfonamides with zinc chloride as a catalyst. This indicates the potential for creating diverse derivatives of such compounds (Yu et al., 2014).
Biological Activity and Potential Applications
- Antibacterial Properties: Azab et al. (2013) researched the antibacterial activity of novel heterocyclic compounds containing a sulfonamido moiety. They found that several synthesized compounds exhibited significant antibacterial activity (Azab et al., 2013).
- Potential Antiulcer Agents: Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines with substitutions at the 3-position as potential antiulcer agents. Though the compounds did not show significant antisecretory activity, some demonstrated good cytoprotective properties (Starrett et al., 1989).
Other Notable Research
- Sulfonamide-Based Hybrid Compounds: Ghomashi et al. (2022) reviewed the recent advances in designing and developing two-component sulfonamide hybrids, highlighting the vast potential of these compounds in various therapeutic applications (Ghomashi et al., 2022).
Safety And Hazards
The compound is classified as dangerous with hazard statements H315-H319-H225, indicating that it can cause skin irritation, serious eye irritation, and is highly flammable . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2-ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4S2/c1-2-17(13,14)8-9(18(10,15)16)12-6-4-3-5-7(12)11-8/h3-6H,2H2,1H3,(H2,10,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVXHAPMFSPZRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(N2C=CC=CC2=N1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573139 | |
Record name | 2-(Ethanesulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide | |
CAS RN |
141776-47-8 | |
Record name | 2-(Ethanesulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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